A Technical Guide to 2-Chloro-6-methylquinoline-3-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery
A Technical Guide to 2-Chloro-6-methylquinoline-3-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 2-Chloro-6-methylquinoline-3-carbonitrile, a key heterocyclic building block for pharmaceutical research and development. While a specific CAS number for this compound is not prominently listed in major chemical databases, this paper outlines its logical synthesis from the well-documented precursor, 2-Chloro-6-methylquinoline-3-carbaldehyde (CAS No. 73568-27-1). We will explore its physicochemical properties, provide detailed, field-proven synthetic protocols, analyze its chemical reactivity, and discuss its potential applications as a versatile scaffold in the synthesis of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of the quinoline core.
Introduction and Strategic Importance
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic introduction of specific functional groups onto this heterocyclic system allows for the fine-tuning of a molecule's pharmacological profile.
2-Chloro-6-methylquinoline-3-carbonitrile is a particularly valuable derivative. It possesses three key features for chemical diversification:
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An activated chloro group at the 2-position, prime for nucleophilic aromatic substitution (SNAr).
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A nitrile moiety at the 3-position, which can be hydrolyzed, reduced, or converted into other functional groups.
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A methyl group at the 6-position, which can modulate lipophilicity and metabolic stability.
This combination makes it an exemplary scaffold for creating diverse chemical libraries aimed at discovering new drug candidates. This guide provides the necessary technical information to synthesize, handle, and strategically utilize this potent intermediate.
Physicochemical and Structural Data
The properties of the target compound are derived from its structure, while data for its direct precursor are provided for reference.
| Property | 2-Chloro-6-methylquinoline-3-carbonitrile | 2-Chloro-6-methylquinoline-3-carbaldehyde (Precursor) |
| CAS Number | Not readily available | 73568-27-1 |
| Molecular Formula | C₁₁H₇ClN₂ | C₁₁H₈ClNO[2] |
| Molecular Weight | 202.64 g/mol | 205.64 g/mol [2] |
| Appearance | Predicted: White to off-white solid | White solid[3] |
| Melting Point | Not available | 120-125 °C |
| InChI Key | Predicted: ZVARLWRJGGQKTO-UHFFFAOYSA-N | FSLNYYZJXMGKHK-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-6-methylquinoline-3-carbonitrile is a two-step process starting from commercially available N-(4-tolyl)acetamide. The first step involves the well-established Vilsmeier-Haack reaction to construct the quinoline ring system, followed by the conversion of the resulting aldehyde to the target nitrile.
Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (CAS: 73568-27-1)
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[3][4] In this case, N-(p-tolyl)acetamide reacts with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and N,N-dimethylformamide) to yield the chloro-formyl-quinoline intermediate.
Causality and Experimental Insight:
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Vilsmeier Reagent (POCl₃ + DMF): POCl₃ activates the carbonyl oxygen of DMF, creating the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the key formylating agent.
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Cyclization: The reaction proceeds through electrophilic substitution onto the acetanilide, followed by an intramolecular cyclization and subsequent dehydration and chlorination to form the stable quinoline ring.[5]
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Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and performed at low temperatures (0-5 °C) to ensure stability. The subsequent reaction with the acetanilide requires heating (e.g., 353 K or 80 °C) to drive the cyclization to completion.[4][6]
Detailed Protocol:
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In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~7.0 eq) to N,N-dimethylformamide (DMF, ~3.0 eq) at 0-5 °C with constant stirring.[6]
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Once the addition is complete, add N-(4-tolyl)acetamide (1.0 eq) to the prepared reagent.[6]
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Heat the reaction mixture to 80-90 °C (353 K) and maintain for 10-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][6]
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After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.[6]
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The precipitated white product is collected by vacuum filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent mixture such as petroleum ether/ethyl acetate to yield pure 2-Chloro-6-methylquinoline-3-carbaldehyde.[6]
Step 2: Conversion to 2-Chloro-6-methylquinoline-3-carbonitrile
The conversion of an aldehyde to a nitrile is a standard transformation. A robust method involves the formation of an aldoxime intermediate, followed by dehydration.[7]
Causality and Experimental Insight:
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Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride in a condensation reaction to form the corresponding aldoxime. The reaction is often catalyzed by a mild base to neutralize the HCl released.
-
Dehydration: A dehydrating agent, such as thionyl chloride (SOCl₂), acetic anhydride, or trifluoroacetic anhydride, is used to eliminate water from the oxime, yielding the nitrile. Thionyl chloride in DMF is an effective system for this transformation.[7]
Detailed Protocol:
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Dissolve 2-Chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or DMF.
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Add hydroxylamine hydrochloride (~1.2 eq) and a base such as sodium acetate or pyridine (~1.2 eq) to the solution.
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Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting aldehyde.
-
Isolate the intermediate oxime or proceed directly by adding the crude reaction mixture to a solution of thionyl chloride (SOCl₂) in DMF at 0 °C.
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Allow the reaction to warm to room temperature and stir until the dehydration is complete (monitored by TLC).
-
Perform an aqueous work-up by pouring the reaction mixture into ice water and neutralizing with a base (e.g., NaHCO₃ solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting solid by column chromatography or recrystallization to obtain 2-Chloro-6-methylquinoline-3-carbonitrile.
Caption: Key reactivity pathways for chemical diversification.
Applications in Drug Discovery
The true value of 2-Chloro-6-methylquinoline-3-carbonitrile lies in its role as a versatile intermediate for generating novel molecules with therapeutic potential. Derivatives of the closely related 2-chloroquinoline-3-carbaldehyde scaffold have been explored for a wide range of biological activities. [1]Hydrazone derivatives, for instance, have shown promising antimicrobial properties. [8] By leveraging the SNAr reaction at the C2 position, researchers can rapidly synthesize large libraries of compounds. For example, reacting the title compound with a diverse panel of amines can generate a library of 2-amino-6-methylquinoline-3-carbonitriles. Each member of this library can then be screened against various biological targets, such as protein kinases, GPCRs, or microbial enzymes. This parallel synthesis approach significantly accelerates the hit-to-lead optimization process in modern drug discovery.
Safety and Handling
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Hazard Profile: Based on related structures like 2-Chloro-6-methylquinoline-3-carbaldehyde, this compound should be handled as a potential irritant to the skin, eyes, and respiratory system. [2]* Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-Chloro-6-methylquinoline-3-carbonitrile represents a strategically important, albeit less common, building block for chemical synthesis and drug discovery. Its facile two-step synthesis from readily available starting materials, combined with its orthogonal reactive sites, provides a robust platform for creating diverse molecular libraries. The insights and protocols detailed in this guide offer researchers a clear path to harnessing the potential of this versatile quinoline scaffold in the quest for novel therapeutic agents.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]
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